molecular formula C15H18N2O2S B7680221 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine

4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine

Cat. No. B7680221
M. Wt: 290.4 g/mol
InChI Key: XCRVPRVJVAMHOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine, also known as NSC 745887, is a chemical compound that has been studied for its potential use in cancer treatment. This compound is a small molecule inhibitor of the protein kinase, PAK1, which is involved in cell signaling pathways that regulate cell growth, proliferation, and survival.

Mechanism of Action

PAK1 is a serine/threonine protein kinase that is activated by binding to small GTPases such as Rac1 and Cdc42. Once activated, PAK1 phosphorylates downstream targets that regulate cell proliferation, survival, and migration. 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 binds to the ATP-binding site of PAK1 and inhibits its kinase activity, leading to downstream effects on cell signaling pathways.
Biochemical and Physiological Effects:
4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In addition, it has been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be effective in inhibiting PAK1 activity in vitro and in vivo. However, like all small molecule inhibitors, 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 has limitations in terms of specificity and off-target effects. Further studies are needed to determine the optimal dose and treatment regimen for 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887.

Future Directions

There are several future directions for 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 research. First, additional studies are needed to determine the optimal dose and treatment regimen for 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 in different types of cancer. Second, studies are needed to determine the safety and toxicity of 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 in animal models and humans. Third, studies are needed to identify biomarkers that can predict response to 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 treatment. Fourth, studies are needed to determine the efficacy of 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, studies are needed to develop more potent and specific PAK1 inhibitors that can be used in cancer treatment.

Synthesis Methods

4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 can be synthesized using a multi-step process that involves the reaction of 4-bromomethyl-2-chloropyridine with 4-(2-methoxyethoxy)benzenethiol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887.

Scientific Research Applications

4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 has been studied for its potential use in cancer treatment. PAK1 is overexpressed in many types of cancer, including breast, prostate, lung, and pancreatic cancer, and has been shown to promote tumor growth and metastasis. Inhibition of PAK1 activity by 4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine 745887 has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

properties

IUPAC Name

4-[[4-(2-methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-18-8-9-19-13-2-4-14(5-3-13)20-11-12-6-7-17-15(16)10-12/h2-7,10H,8-9,11H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRVPRVJVAMHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)SCC2=CC(=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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